![molecular formula C23H17ClN6O3 B2801365 N-(4-acetylphenyl)-2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide CAS No. 1207004-03-2](/img/no-structure.png)
N-(4-acetylphenyl)-2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-acetylphenyl)-2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide” is a complex organic compound. It contains several functional groups and rings, including an acetylphenyl group, a chlorophenyl group, a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin ring, and an acetamide group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. A novel series of pyrazolyl [1,2,4]triazoles has been synthesized by the reaction of polyfunctionalized-triazole with symmetric and asymmetric β-dicarbonyl compounds in ortho-phosphoric acid . The reaction between triazole and arylidene malononitriles in DMF afforded Schiff base compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the search results .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
The synthesis of heterocyclic compounds, including those similar to the specific compound , has been a focal point of research due to their complex structures and potential therapeutic benefits. These compounds have been synthesized through various chemical reactions and characterized by advanced spectroscopic techniques to determine their structures and properties.
For instance, research has described the synthesis of pyrazoline and pyrazole derivatives, including those with triazolo[3,4-c]pyrazin motifs, showcasing their antimicrobial and anticancer activities. These studies highlight the versatility of these compounds in reacting to form various derivatives with significant biological activities (Riyadh, Kheder, & Asiry, 2013; Hassan, 2013).
Anticancer and Antimicrobial Potentials
Several studies have delved into the anticancer and antimicrobial potentials of triazolo and pyrazolo derivatives. These compounds exhibit promising activities against various cancer cell lines and microbial strains, underscoring their potential in developing new therapeutic agents. The mechanisms behind their activities often involve interaction with biological targets such as enzymes or DNA, disrupting vital processes in cancer cells or microbes (Karpina et al., 2019; Fadda et al., 2017).
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-acetylphenyl)-2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide involves the condensation of 4-acetylphenylhydrazine with 4-chlorophenyl isothiocyanate to form 4-acetyl-N-(4-chlorophenyl)thiosemicarbazide. This intermediate is then reacted with 3-oxo-9-(4-chlorophenyl)pyrazolo[1,5-a][1,2,4]triazole-4-carboxylic acid to form the final product.", "Starting Materials": [ "4-acetylphenylhydrazine", "4-chlorophenyl isothiocyanate", "3-oxo-9-(4-chlorophenyl)pyrazolo[1,5-a][1,2,4]triazole-4-carboxylic acid" ], "Reaction": [ "Step 1: Condensation of 4-acetylphenylhydrazine with 4-chlorophenyl isothiocyanate in ethanol to form 4-acetyl-N-(4-chlorophenyl)thiosemicarbazide.", "Step 2: Reaction of 4-acetyl-N-(4-chlorophenyl)thiosemicarbazide with 3-oxo-9-(4-chlorophenyl)pyrazolo[1,5-a][1,2,4]triazole-4-carboxylic acid in ethanol to form N-(4-acetylphenyl)-2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide." ] } | |
Número CAS |
1207004-03-2 |
Nombre del producto |
N-(4-acetylphenyl)-2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide |
Fórmula molecular |
C23H17ClN6O3 |
Peso molecular |
460.88 |
Nombre IUPAC |
N-(4-acetylphenyl)-2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
InChI |
InChI=1S/C23H17ClN6O3/c1-14(31)15-4-8-18(9-5-15)25-21(32)13-30-23(33)28-10-11-29-20(22(28)27-30)12-19(26-29)16-2-6-17(24)7-3-16/h2-12H,13H2,1H3,(H,25,32) |
Clave InChI |
RWWMUXKGBXROMG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



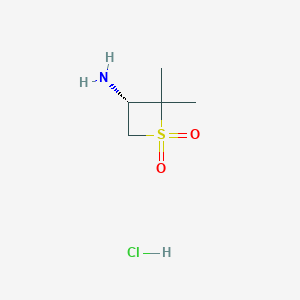
![N-[2-nitro-1-(1-pyrrolidinyl)ethylidene]methanamine](/img/structure/B2801283.png)
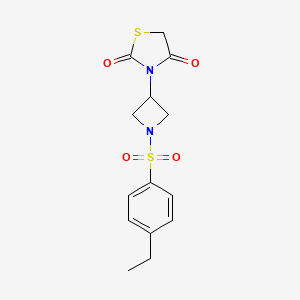
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2801288.png)
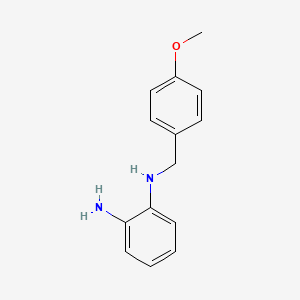
![Methyl 4-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2801291.png)
![[3-(4-Formyl-naphthalen-1-yloxy)-propyl]carbamic acid tert-butyl ester](/img/structure/B2801294.png)
![{[5-(Ethoxycarbonyl)-4-(2-methoxynaphthalen-1-yl)-6-methylpyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B2801295.png)
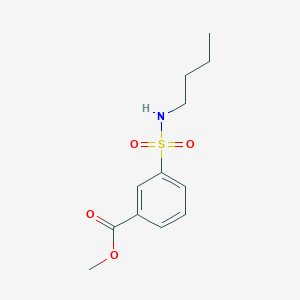

![Ethyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2801302.png)
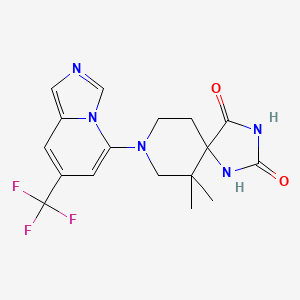
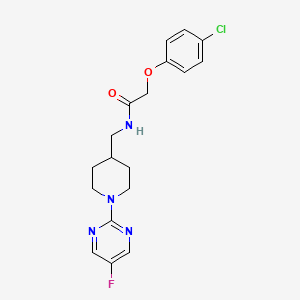
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B2801305.png)